![molecular formula C14H16N4S B293401 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293401.png)
6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DPTT, is a chemical compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique structural features and biological activities.
Mecanismo De Acción
The exact mechanism of action of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase II, which is an enzyme that plays a crucial role in the regulation of intraocular pressure. 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of carbonic anhydrase II. 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to exhibit antimicrobial activity against various bacteria. In addition, 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential as a photosensitizer in photodynamic therapy for cancer treatment. 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to exhibit potent inhibitory activity against carbonic anhydrase II, which makes it a potential candidate for the development of new drugs for the treatment of glaucoma and other related diseases. However, one of the limitations of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential applications of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is in the development of new drugs for the treatment of glaucoma and other related diseases. Further research is needed to investigate the potential of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a carbonic anhydrase inhibitor. In addition, the potential of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a photosensitizer in photodynamic therapy for cancer treatment needs to be further explored. Furthermore, the antimicrobial and anti-inflammatory activities of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole need to be further investigated to explore its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,4-dimethylbenzoyl chloride with propyl hydrazine in the presence of sodium hydroxide to form 3,4-dimethylphenyl hydrazine. This intermediate is then reacted with thiocarbonyl diimidazole to form the final product, 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature by various researchers, and the yield of the product varies depending on the reaction conditions.
Aplicaciones Científicas De Investigación
6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities. 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit potent inhibitory activity against human carbonic anhydrase II, which makes it a potential candidate for the development of new drugs for the treatment of glaucoma and other related diseases.
Propiedades
Fórmula molecular |
C14H16N4S |
|---|---|
Peso molecular |
272.37 g/mol |
Nombre IUPAC |
6-(3,4-dimethylphenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4S/c1-4-5-12-15-16-14-18(12)17-13(19-14)11-7-6-9(2)10(3)8-11/h6-8H,4-5H2,1-3H3 |
Clave InChI |
TYJVTDIHGGDZDX-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)C |
SMILES canónico |
CCCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



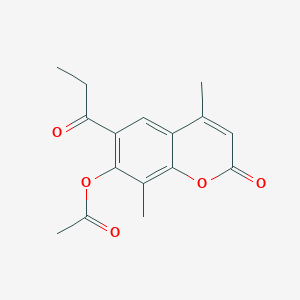
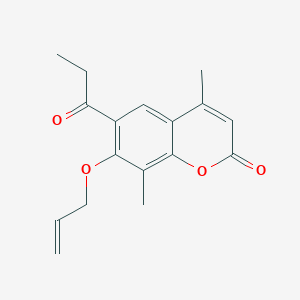
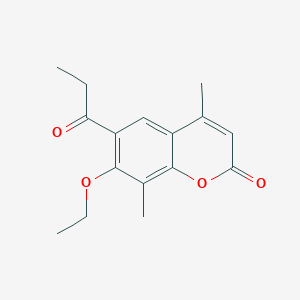
![2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate](/img/structure/B293322.png)
![7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B293325.png)
![6-[2-(hydroxyimino)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293327.png)
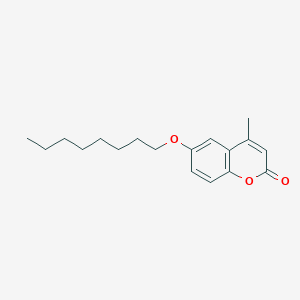
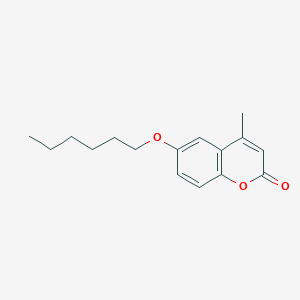
![3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293331.png)

![3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B293336.png)
![methyl 2-[(8-acetyl-3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293337.png)
![8-acetyl-3-butyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293338.png)
